Purealidin A

Vue d'ensemble

Description

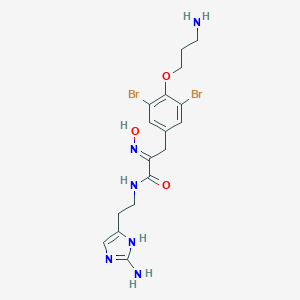

Purealidin A is a bromotyrosine-derived alkaloid with antileukemic activity . It was first isolated from the Okinawan marine sponge Psammaplysilla purea .

Synthesis Analysis

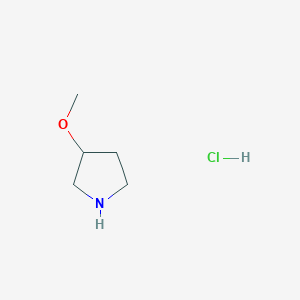

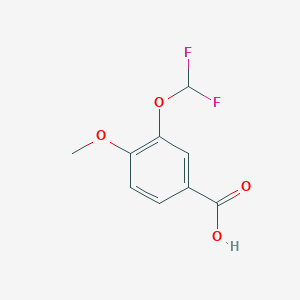

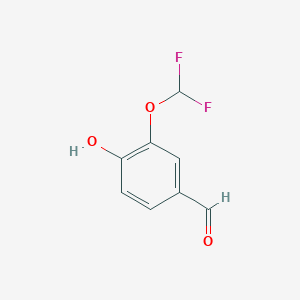

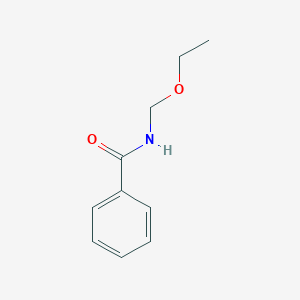

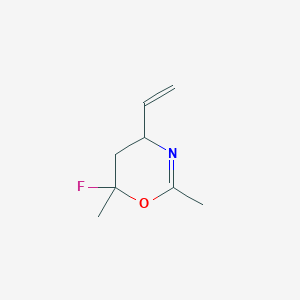

The synthesis of Purealidin A and its analogs has been described in several studies . For example, one study reported the synthesis of novel purpurealidin analogs, which are produced by the Verongida sponges . The synthesis involved bromine substituents at the central phenyl ring and a methoxy group at the distal phenyl ring .Molecular Structure Analysis

Purealidin A contains a total of 51 bonds, including 29 non-H bonds, 13 multiple bonds, 10 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 oxime (aliphatic), 1 primary amine (aliphatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 ether .Applications De Recherche Scientifique

Antibacterial and Antifungal Properties

Purealidin A, derived from marine sponges, has shown promise in scientific research for its antibacterial and antifungal properties. For instance, purealidin B exhibited antibacterial activity, while purealidin C demonstrated both antifungal and antineoplastic activities (Kobayashi et al., 1991). Additionally, purealidins N, P, and Q were found to be cytotoxic to tumor cell lines, suggesting potential use in cancer research (Kobayashi et al., 1995).

Cytotoxic Activity

Further supporting its potential in cancer research, purealidin S and purpuramine J, isolated from the marine sponge Druinella sp., were found to have moderate cytotoxic activity (Tabudravu & Jaspars, 2002). Similarly, purealidins isolated from Psammaplysilla purpurea showed in vitro antimicrobial activities against various bacteria, with some also active against Shigella flexineri and Salmonella typhi (Tilvi et al., 2004).

Inhibition of Cytoplasmic Dynein

The inhibition of cytoplasmic dynein by purealidin and its analogues has been studied, indicating its role in cellular processes like membrane transport and mitosis. Purealin, derived from purealidin A, showed effective antiproliferative activity against a mouse leukemia cell line and selective activities against human carcinoma cell lines (Zhu et al., 2006).

Antiparasitic Activity

Compounds isolated from the Caribbean marine sponge Verongula rigida, including purealidin R and B, demonstrated selective antiparasitic activity against Leishmania and Plasmodium parasites (Galeano et al., 2011).

Antibiotic Properties

Bromotyrosine-derived alkaloids from the Australian marine sponge Pseudoceratina sp., including purealin C and D, showed broad-spectrum activity against several Gram-positive bacteria (Salim et al., 2012).

Non-Competitive Inhibition of Acetylcholinesterase

Purealidin Q and other bromotyrosine-derived alkaloids exhibited non-competitive inhibition of acetylcholinesterase, an enzyme important in neurotransmission (Olatunji et al., 2014).

Orientations Futures

Future research could focus on further elucidating the mechanism of action of Purealidin A, as well as its potential therapeutic applications. For instance, its inhibitory effect on the potassium channel KV10.1 suggests potential as an anticancer drug . Additionally, the synthesis of novel purpurealidin analogs could provide valuable insights into structure-activity relationships .

Propriétés

IUPAC Name |

(2E)-N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-3-[4-(3-aminopropoxy)-3,5-dibromophenyl]-2-hydroxyiminopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22Br2N6O3/c18-12-6-10(7-13(19)15(12)28-5-1-3-20)8-14(25-27)16(26)22-4-2-11-9-23-17(21)24-11/h6-7,9,27H,1-5,8,20H2,(H,22,26)(H3,21,23,24)/b25-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDKEGKTDBWXJY-AFUMVMLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OCCCN)Br)CC(=NO)C(=O)NCCC2=CN=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1Br)OCCCN)Br)C/C(=N\O)/C(=O)NCCC2=CN=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22Br2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Purealidin A | |

CAS RN |

134850-51-4 | |

| Record name | Purealidin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134850514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

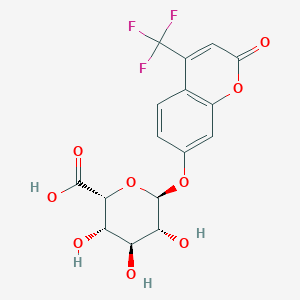

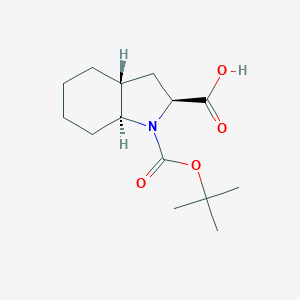

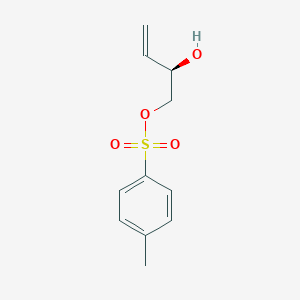

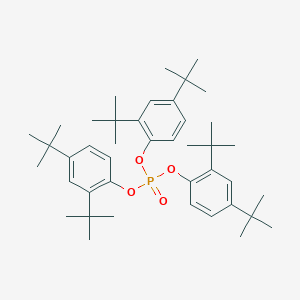

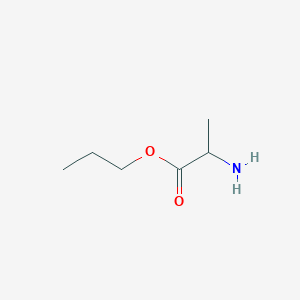

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

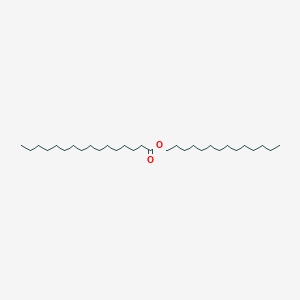

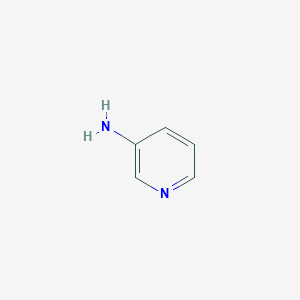

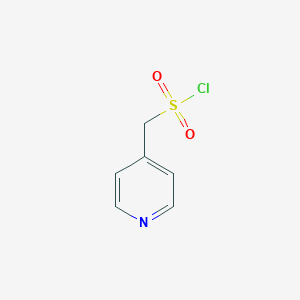

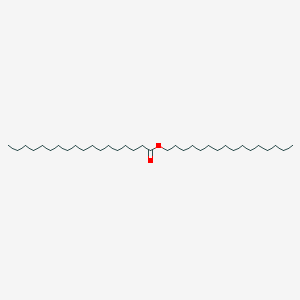

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.